molecular formula C11H15BrZn B6294904 4-N-Pentylphenylzinc bromide, 0.50 M in THF CAS No. 736930-33-9

4-N-Pentylphenylzinc bromide, 0.50 M in THF

Cat. No. B6294904
CAS RN: 736930-33-9
M. Wt: 292.5 g/mol
InChI Key: QCXLQOSXJVQQAP-UHFFFAOYSA-M
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Description

4-N-Pentylphenylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is a versatile reagent that can be used in a number of laboratory experiments and applications. It is a colorless, crystalline solid that is soluble in organic solvents such as THF, benzene, and toluene. It has a melting point of ~50 °C and a boiling point of ~135 °C. 4-N-Pentylphenylzinc bromide is a strong nucleophile and is commonly used in the synthesis of a variety of organic compounds. It has been used in a wide range of scientific research applications, including the synthesis of small molecules, polymers, and pharmaceuticals.

Scientific Research Applications

4-N-Pentylphenylzinc bromide has been used in a wide range of scientific research applications. It has been used in the synthesis of small molecules, polymers, and pharmaceuticals. It has also been used in the synthesis of peptides, carbohydrates, and other organic compounds. It has been used in the synthesis of heterocyclic compounds, such as thiophenes and pyridines. In addition, it has been used in the synthesis of organic catalysts and in the synthesis of organic light-emitting diodes.

Mechanism of Action

4-N-Pentylphenylzinc bromide is a strong nucleophile and is commonly used in the synthesis of a variety of organic compounds. In the reaction, the zinc bromide reacts with the 4-pentylphenol to form a zinc-bromide complex. The complex then reacts with the organic substrate to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize any acid formed during the reaction.
Biochemical and Physiological Effects
4-N-Pentylphenylzinc bromide is a reagent used in organic synthesis and is not intended for human or animal consumption. It is not known to have any direct biochemical or physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of 4-N-Pentylphenylzinc bromide is its versatility. It can be used in a wide variety of laboratory experiments and applications. It is also relatively easy to synthesize and is relatively inexpensive. However, it can be toxic if mishandled and should be used with caution. It is also not compatible with some organic solvents, such as water and alcohols, and should not be used in reactions involving these solvents.

Future Directions

There are a number of potential future directions for 4-N-Pentylphenylzinc bromide. It could be used in the synthesis of more complex organic compounds and pharmaceuticals. It could also be used in the synthesis of functionalized polymers and other materials. In addition, it could be used in the synthesis of new catalysts and in the development of new synthetic methods. Finally, it could be used in the development of new materials for use in organic light-emitting diodes and other optoelectronic devices.

Synthesis Methods

4-N-Pentylphenylzinc bromide is synthesized by reacting 4-pentylphenol with zinc bromide in an organic solvent such as THF. The reaction is typically carried out at room temperature, and the resulting product is a colorless crystalline solid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize any acid formed during the reaction. The reaction can be monitored by thin-layer chromatography (TLC).

properties

IUPAC Name

bromozinc(1+);pentylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXLQOSXJVQQAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Pentylphenylzinc bromide

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